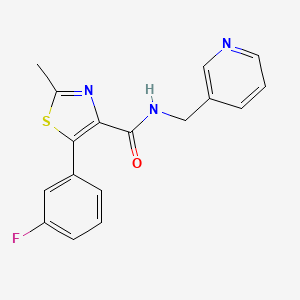![molecular formula C27H24FN3O2 B11148506 N-(3,3-diphenylpropyl)-2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B11148506.png)
N-(3,3-diphenylpropyl)-2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,3-diphenylpropyl)-2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide is a complex organic compound that belongs to the class of acetamides This compound features a pyridazinone core, which is often associated with various biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,3-diphenylpropyl)-2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide typically involves multi-step organic reactions. The starting materials might include 2-fluorobenzaldehyde, pyridazine derivatives, and diphenylpropylamine. Common synthetic routes could involve:
Condensation Reactions: Combining 2-fluorobenzaldehyde with a pyridazine derivative under acidic or basic conditions.
Amidation: Reacting the resulting intermediate with diphenylpropylamine to form the final acetamide compound.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,3-diphenylpropyl)-2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized to introduce additional functional groups.
Reduction: Reduction reactions could be used to modify the pyridazinone core.
Substitution: Halogen substitution reactions could be performed on the fluorophenyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents like N-bromosuccinimide.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce different halogens.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for therapeutic properties, possibly as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3,3-diphenylpropyl)-2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide would involve its interaction with specific molecular targets. These could include:
Enzymes: Inhibiting or modulating enzyme activity.
Receptors: Binding to receptors and altering signal transduction pathways.
Pathways: Affecting metabolic or signaling pathways within cells.
Comparison with Similar Compounds
Similar Compounds
N-(3,3-diphenylpropyl)-2-[3-(2-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide: Similar structure with a chlorophenyl group instead of a fluorophenyl group.
N-(3,3-diphenylpropyl)-2-[3-(2-methylphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide: Contains a methylphenyl group.
Uniqueness
The uniqueness of N-(3,3-diphenylpropyl)-2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the fluorophenyl group might enhance its binding affinity to certain targets or improve its metabolic stability.
Properties
Molecular Formula |
C27H24FN3O2 |
|---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
N-(3,3-diphenylpropyl)-2-[3-(2-fluorophenyl)-6-oxopyridazin-1-yl]acetamide |
InChI |
InChI=1S/C27H24FN3O2/c28-24-14-8-7-13-23(24)25-15-16-27(33)31(30-25)19-26(32)29-18-17-22(20-9-3-1-4-10-20)21-11-5-2-6-12-21/h1-16,22H,17-19H2,(H,29,32) |
InChI Key |
HMCUKQUWMVXFLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3F)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![trans-4-[({2-[(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B11148430.png)
![N-{[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetyl}-L-leucine](/img/structure/B11148436.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-isopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B11148442.png)
![(5Z)-5-(2-bromobenzylidene)-2-[(E)-2-phenylethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11148446.png)
![N-{[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-tryptophan](/img/structure/B11148448.png)
![1-(2-methoxyethyl)-N-[2-(2-pyridyl)ethyl]-1H-indole-3-carboxamide](/img/structure/B11148462.png)
![N-[1-(3,4-dimethoxybenzyl)-4-piperidyl]-2-[(4,6-dimethyl-2-pyrimidinyl)amino]acetamide](/img/structure/B11148463.png)
![1-isopropyl-N-[2-(1-methyl-1H-1,3-benzimidazol-2-yl)ethyl]-1H-indole-3-carboxamide](/img/structure/B11148475.png)

![2-[acetyl(benzyl)amino]-N-isobutyl-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11148485.png)
![N-[2-(2-pyridyl)ethyl]-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-2-carboxamide](/img/structure/B11148487.png)
![3-isopropyl-1-phenyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B11148495.png)

![8-fluoro-4-hydroxy-N-[2-(2-pyridyl)ethyl]-3-quinolinecarboxamide](/img/structure/B11148499.png)
